molecular formula C29H26N6 B1600619 6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole CAS No. 23491-55-6

6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole

Cat. No.: B1600619
CAS No.: 23491-55-6
M. Wt: 458.6 g/mol
InChI Key: FJXFKDPHPUCTJZ-UHFFFAOYSA-N
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Description

6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole is a fluorescent dye belonging to the Hoechst series, which are known for their ability to stain DNA. These dyes are widely used in various scientific fields due to their high affinity and specificity towards DNA. This compound binds to the minor groove of DNA, particularly favoring adenine-thymine (A/T) rich regions, and emits blue fluorescence upon binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole involves the preparation of bisbenzimide compounds. The general synthetic route includes the condensation of o-phenylenediamine with p-tolualdehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The dye is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction involves the intercalation of the dye into the minor groove of the DNA double helix .

Common Reagents and Conditions

The binding of this compound to DNA is facilitated by the presence of buffers such as phosphate-buffered saline (PBS) and the dye is often used in aqueous solutions. The binding reaction is typically carried out at room temperature and neutral pH .

Major Products Formed

The major product formed from the reaction of this compound with DNA is a stable dye-DNA complex that exhibits enhanced fluorescence. This complex is used for various analytical and imaging applications .

Mechanism of Action

6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole exerts its effects by binding to the minor groove of DNA. The dye preferentially binds to A/T-rich regions of the DNA double helix, causing a conformational change that enhances its fluorescence. This binding is facilitated by hydrogen bonds and van der Waals interactions between the dye and the DNA bases . The fluorescence intensity increases with the pH of the solution, making it a useful tool for various biological assays .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6/c1-34-12-14-35(15-13-34)23-9-11-25-27(18-23)33-29(31-25)22-8-10-24-26(17-22)32-28(30-24)21-7-6-19-4-2-3-5-20(19)16-21/h2-11,16-18H,12-15H2,1H3,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXFKDPHPUCTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438078
Record name Hoechst 33258 analog 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23491-55-6
Record name Hoechst 33258 analog 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
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6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole

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